3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine, also known as α5IA, is a synthetic compound classified as a triazolophthalazine. [] It plays a crucial role in scientific research, particularly in neuroscience, due to its high affinity for specific subtypes of GABAA receptors. [] These receptors are important for regulating neuronal excitability in the brain. []
α5IA exhibits sub-nanomolar binding affinity for GABAA receptors containing the α1, α2, α3, and α5 subunits. [] It acts as an inverse agonist at these receptors, meaning it binds to the same site as benzodiazepines but produces the opposite effect. [, ] Instead of enhancing the inhibitory effects of GABA, α5IA reduces them. [] This selectivity for the α5 subtype makes α5IA a valuable tool for investigating the role of these specific receptors in various neurological processes. [, ]
The primary application of α5IA is in preclinical research exploring the therapeutic potential of targeting the GABAA receptor, particularly the α5 subtype. [, ] Key areas of research include:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: